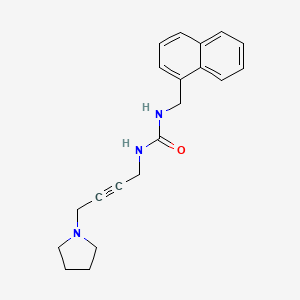![molecular formula C14H18BN3O3 B2909515 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one CAS No. 2377608-66-5](/img/structure/B2909515.png)
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one, also known as TMB, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. TMB is a heterocyclic compound that contains a triazole ring and a boron atom, which makes it a versatile compound for various applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-boron bonds .
Mode of Action
It’s known that compounds containing a tetramethyl-1,3,2-dioxaborolane group can undergo reactions such as suzuki-miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the molecular structure and properties of the compound .
Biochemical Pathways
The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can potentially interact with various biochemical pathways, leading to downstream effects.
Result of Action
The ability of the compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling can lead to the synthesis of various biologically active compounds . These compounds can potentially interact with various cellular targets, leading to a range of biological effects.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one in lab experiments is its versatility. This compound can be used as a linker molecule to attach various biomolecules to surfaces or other biomolecules. This compound is also biocompatible and has minimal toxicity, making it an ideal candidate for various biomedical applications. However, one of the limitations of using this compound is its cost. This compound is a relatively expensive compound, which may limit its use in some lab experiments.
Future Directions
There are several potential future directions for the use of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one in scientific research. One of the potential applications of this compound is in the field of drug delivery. This compound can be used as a linker molecule to attach drugs to specific cells or tissues, allowing for targeted drug delivery. This compound can also be used in the development of biosensors for the detection of various biomolecules. Additionally, this compound can be used in the development of new materials with unique properties, such as hydrogels or nanoparticles.
Synthesis Methods
The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one involves the reaction of 4-iodoaniline with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction proceeds via a Suzuki-Miyaura cross-coupling reaction to yield this compound in good yields.
Scientific Research Applications
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one has been extensively studied for its potential application in various scientific research fields. One of the significant applications of this compound is in the field of bioconjugation. This compound can be used as a linker molecule to attach various biomolecules such as proteins, peptides, and nucleic acids to surfaces, nanoparticles, or other biomolecules.
properties
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O3/c1-13(2)14(3,4)21-15(20-13)10-5-7-11(8-6-10)18-9-16-17-12(18)19/h5-9H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNACYJFQEGGLMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

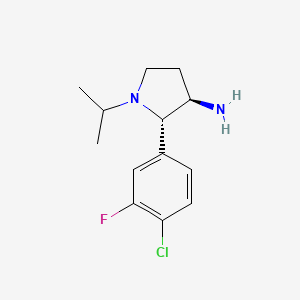

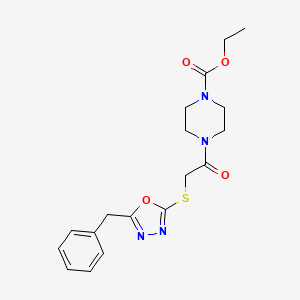
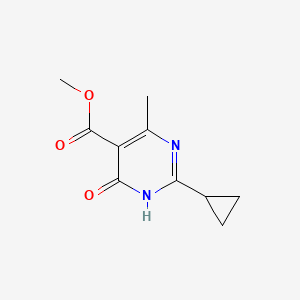
![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)
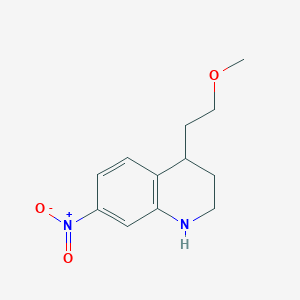
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909447.png)

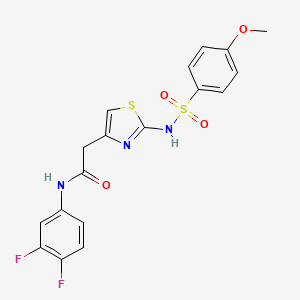
![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)
![5-(5-methylfuran-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2909454.png)
